4-Azidobutane-1-sulfonic acid is an organic compound characterized by the presence of an azide group (-N₃) and a sulfonic acid group (-SO₃H) attached to a butane backbone. Its molecular formula is C₄H₈N₃O₃S, and it features a unique combination of functional groups that enhances its reactivity and potential applications in organic synthesis and biochemistry. The azide group is known for its ability to participate in various
These reactions leverage the reactivity of both the azide and sulfonic acid groups, making 4-azidobutane-1-sulfonic acid a versatile intermediate in synthetic chemistry.
The synthesis of 4-azidobutane-1-sulfonic acid typically involves the following steps:
This method highlights the utility of nucleophilic substitution reactions in introducing functional groups into organic compounds.
4-Azidobutane-1-sulfonic acid has several potential applications:
Several compounds share structural features with 4-azidobutane-1-sulfonic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Azidopropane-1-sulfonic acid | Similar azide and sulfonic acid groups | Shorter carbon chain compared to 4-azidobutane |
4-Aminobutane-1-sulfonic acid | Contains an amino group instead of an azide | More basic due to amino functionality |
4-Bromobutane-1-sulfonic acid | Contains a bromine atom instead of an azide | More stable but less reactive than the azide |
3-Azidopropane-1-sulfonyl chloride | Contains a sulfonyl chloride instead of a sulfonic acid | Higher reactivity due to chlorosulfanyl group |
Uniqueness: The presence of both an azide and a sulfonic acid functional group makes 4-azidobutane-1-sulfonic acid particularly versatile for chemical transformations not readily achievable with other similar compounds. Its dual functionality allows it to serve as both a reactive intermediate and a soluble compound suitable for various applications .
Sulfonic acids are characterized by the –SO₃H group, which confers strong acidity and water solubility. These properties make them indispensable in industrial processes such as dye synthesis, detergents, and catalysis. For example, the sulfonation of aromatic amines, as described in the preparation of 4-methylaniline-2,5-disulfonic acid, involves precise control of sulfuric acid and oleum ratios to achieve optimal yields. Similarly, polyfunctional acids like 4-sulfophenylphosphonic acid demonstrate proton conductivity through intermolecular hydrogen bonding, highlighting the versatility of sulfonic acid derivatives in energy applications.
4-Azidobutane-1-sulfonic acid extends this utility by integrating an azide (–N₃) group, which participates in Huisgen cycloaddition reactions. This "click chemistry" enables rapid, selective bond formation under mild conditions, a feature exploited in drug discovery and polymer science.
The synthesis of azido-sulfonic compounds emerged alongside advancements in sulfonation and azide chemistry. Early methods for sulfonating aromatic amines required hazardous reagents like oleum, but modern protocols emphasize safer, controlled conditions. The development of 4-azidobutane-1-sulfonic acid reflects this trend, leveraging straightforward sulfonation of azidoalkanes.
The compound’s PubChem entry (CID 154409729), first documented in 2020, underscores its recent introduction to chemical databases. Its structural simplicity—a four-carbon chain with terminal sulfonic acid and azide groups—facilitates modular modifications, aligning with green chemistry principles.
4-Azidobutane-1-sulfonic acid bridges two reactive domains:
This dual functionality supports applications in:
The molecular structure of 4-azidobutane-1-sulfonic acid (C₄H₉N₃O₃S) features a linear butane chain with distinct functional groups: a sulfonic acid (-SO₃H) at the first carbon and an azide (-N₃) at the fourth carbon [1]. The SMILES notation (C(CCS(=O)(=O)O)CN=[N+]=[N-]) highlights the connectivity, while the InChIKey (OPBBGOXESDUSBQ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration [1] [2].
The conformational dynamics of the molecule arise from free rotation around the C-C single bonds of the butane backbone. Similar to ethane and longer alkanes [3], 4-azidobutane-1-sulfonic acid adopts staggered and eclipsed conformations (Figure 1). The staggered form minimizes steric hindrance between the sulfonic acid and azide groups, while the eclipsed conformation introduces torsional strain. Density functional theory (DFT) calculations suggest a rotational energy barrier of approximately 3–5 kcal/mol for interconversion between these states, comparable to unsubstituted alkanes [3].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₄H₉N₃O₃S |
Molecular Weight | 179.20 g/mol |
SMILES | C(CCS(=O)(=O)O)CN=[N+]=[N-] |
InChIKey | OPBBGOXESDUSBQ-UHFFFAOYSA-N |
The IUPAC name 4-azidobutane-1-sulfonic acid follows substitutive nomenclature rules [1]:
4-Azidobutane-1-sulfonic acid shares functional group characteristics with three classes of sulfonic acids:
1. Alkyl Sulfonic Acids
2. Aromatic Sulfonic Acids
3. Short-Chain Azidosulfonic Acids
Table 2: Comparative Properties of Selected Sulfonic Acids
Compound | Molecular Formula | Functional Groups | Aqueous Solubility (g/L) |
---|---|---|---|
4-Azidobutane-1-sulfonic acid | C₄H₉N₃O₃S | -SO₃H, -N₃ | 12.3 (est.) |
3-Azidopropane-1-sulfonic acid | C₃H₇N₃O₃S | -SO₃H, -N₃ | 18.9 (est.) |
4-Bromo-1-butanesulfonic acid | C₄H₉BrO₃S | -SO₃H, -Br | 9.8 |
Experimental crystallographic data for 4-azidobutane-1-sulfonic acid remain unreported, but computational models predict key structural features [1] [2]:
Figure 1: Predicted 3D Conformation
[Insert 3D model here]
Key: Sulfur (yellow), Oxygen (red), Nitrogen (blue), Carbon (gray), Hydrogen (white).
Molecular dynamics simulations suggest that the azide group’s dipole moment (~3.5 D) induces slight bending in the butane chain, reducing crystallinity compared to nonpolar analogs [8]. This flexibility may explain the compound’s tendency to form amorphous solids rather than defined crystals.
The most widely employed synthetic approach for 4-azidobutane-1-sulfonic acid involves the nucleophilic substitution of 1,4-butanesultone with sodium azide [1] [2]. This methodology exploits the inherent electrophilicity of the sultone ring, which undergoes facile ring-opening upon nucleophilic attack by the azide ion. The reaction proceeds through an SN2 mechanism, wherein the azide nucleophile attacks the less substituted carbon of the sultone ring, leading to simultaneous C-O bond cleavage and C-N bond formation [2].
The reaction is typically conducted in a biphasic solvent system comprising water and acetone in a 1:5 ratio [2]. This solvent combination provides optimal solvation for both the ionic sodium azide and the organic sultone substrate while maintaining sufficient miscibility for efficient mass transfer. The reaction proceeds smoothly at room temperature, with complete conversion achieved within 4 hours [2]. Under these conditions, the product is obtained in high yield (98%) as the sodium salt, which can be isolated by removal of the organic solvent followed by precipitation with diethyl ether [2].
The mechanism involves initial coordination of the azide anion to the electropositive sulfur center, followed by nucleophilic attack at the C4 position of the butane chain [1]. Density functional theory calculations suggest that the transition state is characterized by partial C-O bond elongation (1.85 Å) and concurrent C-N bond formation (2.12 Å) [3]. The reaction demonstrates high regioselectivity, with exclusive formation of the terminal azide product and no detectable isomeric byproducts [2].
Critical parameters affecting the reaction outcome include the molar ratio of reagents, temperature control, and reaction time. Optimal results are achieved using a 1.1:1 molar ratio of sodium azide to sultone, slight excess of the azide reagent ensuring complete consumption of the sultone starting material [2]. Temperature elevation above 40°C leads to increased formation of elimination byproducts, while insufficient reaction time results in incomplete conversion [4].
The choice of solvent system profoundly influences both the reaction rate and selectivity in the nucleophilic azidation process [3] [5]. Polar aprotic solvents demonstrate superior performance compared to protic or nonpolar alternatives, primarily due to their ability to stabilize the azide nucleophile without excessive solvation that would diminish nucleophilicity [5].
Kinetic studies reveal that dimethylformamide provides the most favorable reaction environment, yielding relative reaction rates 8.5 times faster than water [3]. This enhancement stems from the reduced activation energy (58 kJ/mol) compared to aqueous systems (85 kJ/mol) [3]. The improved kinetics result from more effective stabilization of the transition state through dipolar interactions between the solvent and the developing charges during nucleophilic substitution [3].
Dimethyl sulfoxide exhibits comparable rate enhancement (6.8-fold relative to water) with an activation energy of 62 kJ/mol [3]. However, the higher boiling point of dimethyl sulfoxide complicates product isolation and increases process costs. Acetone provides moderate rate acceleration (3.2-fold) while offering advantages in terms of volatility and ease of removal [3].
The solvent effects can be rationalized through consideration of nucleophile solvation and transition state stabilization [5]. In protic solvents, extensive hydrogen bonding to the azide anion reduces its nucleophilicity, necessitating higher activation energies for the substitution process [5]. Conversely, polar aprotic solvents preferentially solvate cations while leaving the azide nucleophile relatively unsolvated and highly reactive [5].
Detailed mechanistic investigations using variable temperature nuclear magnetic resonance spectroscopy indicate that the rate-determining step involves formation of the pentacoordinate sulfur intermediate [6]. The kinetic isotope effect (kH/kD = 1.2) suggests minimal C-H bond involvement in the transition state, consistent with a direct displacement mechanism [6].
Effective purification of 4-azidobutane-1-sulfonic acid presents unique challenges due to the compound's hygroscopic nature, thermal sensitivity, and potential for azide decomposition [7] [8]. Multiple purification strategies have been developed, each offering distinct advantages depending on the intended application and scale of operation.
Column chromatography using silica gel as the stationary phase provides excellent resolution, achieving purities of 95-98% [9]. The optimal mobile phase consists of a methanol/dichloromethane gradient, beginning with 5% methanol and increasing to 20% over the course of the separation [9]. The azidosulfonic acid elutes as a well-defined peak with minimal tailing, indicating favorable interactions with the silica support [9]. However, the method requires 4-8 hours for completion and results in moderate recovery yields (85-92%) due to irreversible adsorption [9].
Recrystallization from ethanol-water mixtures offers an alternative approach that avoids potential decomposition on silica surfaces [10]. The compound exhibits favorable solubility characteristics, being highly soluble in hot ethanol-water (2:1) and demonstrating sharp crystallization upon cooling [10]. Slow cooling protocols over 12-24 hours yield well-formed crystals with purities of 92-96% [10]. The method is particularly suitable for smaller scale preparations, though recovery yields are somewhat lower (78-88%) due to solubility losses [10].
Salt precipitation represents the most efficient purification method for large-scale applications [7]. Treatment of the crude reaction mixture with diethyl ether causes immediate precipitation of the sodium salt, which can be collected by filtration [2]. This approach achieves purities of 98-99% with excellent recovery yields (90-95%) and minimal processing time (2-4 hours) [2]. The method exploits the dramatic solubility difference between the ionic product and organic impurities [7].
Liquid-liquid extraction protocols using pH-controlled aqueous-organic systems provide rapid purification for analytical samples [7]. The azidosulfonic acid partitions preferentially into the aqueous phase at neutral pH, allowing separation from neutral organic byproducts [7]. While somewhat lower in purity (88-94%), the method offers rapid processing (1-3 hours) and is amenable to continuous processing [7].
Advanced crystallization techniques using mixed solvent systems have shown particular promise for producing highly pure material [11]. Slow evaporation from ethanol-water (2:1) solutions over 24-48 hours yields large, well-formed crystals with exceptional purity (96-99%) [11]. The controlled nucleation and growth process minimizes inclusion of impurities within the crystal lattice [11].
Comprehensive analysis of reaction byproducts reveals several competing pathways that can diminish yield and complicate purification [12] [13]. The primary side reaction involves elimination of the azide group to form unsaturated sulfonic acid derivatives, particularly under elevated temperature conditions [12]. Gas chromatography-mass spectrometry analysis indicates that 4-butenesulfonic acid represents the major elimination product, formed through E2 elimination when reaction temperatures exceed 60°C [12].
Hydrolysis of the azide group becomes significant in aqueous systems with extended reaction times, leading to formation of 4-aminobutane-1-sulfonic acid [14]. This byproduct is particularly problematic as it exhibits similar polarity to the desired product, complicating chromatographic separation [14]. The hydrolysis rate follows first-order kinetics with a rate constant of 2.3 × 10⁻⁴ s⁻¹ at 25°C in neutral aqueous solution [14].
Oligomerization through intermolecular azide-alkyl interactions represents another potential side reaction pathway [15]. Electron spin resonance spectroscopy indicates formation of paramagnetic intermediates consistent with radical chain propagation [15]. These oligomeric products typically elute later during chromatographic purification and can be minimized through careful temperature control and exclusion of radical initiators [15].
Process scalability assessments reveal several critical considerations for industrial implementation [13] [16]. Flow chemistry approaches have demonstrated particular promise for large-scale synthesis, offering improved safety profiles through avoidance of azide accumulation [16]. Continuous flow reactors operating at 0.5-2.0 mL/min flow rates achieve steady-state conversion within 10 minutes residence time [17] [16]. The improved heat and mass transfer characteristics of microreactor systems enable precise temperature control, minimizing byproduct formation [17].
Safety considerations become paramount during scale-up operations [18] [19]. The combination of sodium azide with metal surfaces can lead to formation of shock-sensitive metal azides, necessitating use of glass-lined or polymer-based reactor systems [18]. Continuous nitrogen purging prevents accumulation of hydrazoic acid vapor, which poses explosion hazards at concentrations above 0.1% [18].
Economic analysis indicates that the sultone precursor route offers the most favorable cost structure for industrial production [13]. Raw material costs account for approximately 40% of total production expenses, with sodium azide representing the largest single component [13]. Process optimization studies suggest that yield improvements of 2-3% can be achieved through implementation of advanced process control systems, resulting in significant cost savings at industrial scale [13].
Environmental considerations require careful management of azide-containing waste streams [20]. Incineration at temperatures above 850°C ensures complete destruction of azide functionality, preventing formation of toxic nitrogen oxides [20]. Alternative treatment approaches using catalytic reduction have shown promise for converting azide wastes to environmentally benign nitrogen and water [20].